ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-{[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-{[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidine ring, the introduction of the triazinoindole moiety, and the final esterification to form the ethyl carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-{[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,4,5-trimethoxybenzoyl)amino]benzoate
- Ethyl (4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenoxy)acetate
- 5-Benzyl-4-(2,4-dimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
Uniqueness
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanylmethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O3S/c1-4-42-31(40)27-25(34-32(41)35-28(27)24-18-20(2)14-15-21(24)3)19-43-33-36-30-29(37-38-33)23-12-8-9-13-26(23)39(30)17-16-22-10-6-5-7-11-22/h5-15,18,28H,4,16-17,19H2,1-3H3,(H2,34,35,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIIXWRUHIQHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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